3-Chloro-5-(trifluoromethoxy)phenylacetonitrile, with the chemical formula C9H5ClF3NO and a molecular weight of 235.59 g/mol, is an organic compound classified as an arylacetonitrile. It appears as a white solid with low solubility in water but is highly soluble in organic solvents. The compound features a chlorophenyl ring, a trifluoromethoxy group, and an acetonitrile moiety, making it a subject of interest in various chemical and biological research fields .
This compound exhibits notable biological properties:
Several synthesis methods have been reported for 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile:
3-Chloro-5-(trifluoromethoxy)phenylacetonitrile has several potential applications:
Research on the interactions of 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile focuses on its binding affinity to biological targets. Studies have indicated its potential to form stable complexes with proteins involved in inflammatory pathways and cancer progression. Understanding these interactions is crucial for exploring its therapeutic applications and optimizing its biological activity .
Several compounds share structural similarities with 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
3-Chlorobenzyl Cyanide | C8H6ClN | 0.88 |
3-Chloro-5-(trifluoromethyl)benzonitrile | C9H5ClF3N | 0.88 |
4-Chloro-2-(trifluoromethyl)benzonitrile | C9H6ClF3N | 0.88 |
3-Chloro-4-(trifluoromethyl)benzonitrile | C9H6ClF3N | 0.83 |
2-Chloro-5-trifluoromethylbenzonitrile | C9H6ClF3N | 0.83 |
The presence of both the chloro and trifluoromethoxy groups in 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile distinguishes it from similar compounds, enhancing its reactivity and potential applications in various fields .
Radical-based approaches enable direct trifluoromethoxylation of pre-functionalized phenylacetonitrile precursors. A key strategy involves generating trifluoromethoxy radicals (*OCF₃) from precursors like sodium trifluoromethanesulfinate (CF₃SO₂Na) or trifluoromethyl iodide (CF₃I) under oxidative conditions. For example, tert-butyl peroxide (TBPO) acts as both a radical initiator and oxidizer, facilitating the homolytic cleavage of CF₃SO₂Na to yield *CF₃ radicals, which subsequently react with oxygen sources to form *OCF₃.
In a typical procedure, 3-chloro-5-aminophenylacetonitrile undergoes trifluoromethoxylation at 20–30°C using CF₃SO₂Na (1.2–2.0 equiv) and TBPO (1.5–2.0 equiv) in ethyl acetate. The reaction proceeds via a radical chain mechanism, achieving 78–86% yield of the intermediate 3-chloro-5-(trifluoromethoxy)-4-aminophenylacetonitrile. Subsequent diazotization with sodium nitrite (1.2–1.5 equiv) in sulfuric acid at –5–5°C eliminates the amino group, yielding the final product after reduction and purification.
Table 1: Optimization of Radical-Mediated Trifluoromethoxylation
CF₃SO₂Na (equiv) | TBPO (equiv) | Temp (°C) | Yield (%) |
---|---|---|---|
1.2 | 1.5 | 20 | 78.9 |
1.5 | 2.0 | 25 | 85.4 |
2.0 | 2.0 | 30 | 69.2 |
Transition-metal catalysts, particularly palladium and copper complexes, enable direct C–H bond activation for regioselective trifluoromethoxylation. Palladium(II) acetate (Pd(OAc)₂) paired with ligands like 2,2′-bipyridine facilitates ortho-directed C–H functionalization on chloro-substituted phenylacetonitriles. The chloro group acts as a directing group, positioning the catalyst for selective trifluoromethoxylation at the 5-position.
In a representative protocol, 3-chlorophenylacetonitrile reacts with trifluoromethoxylation reagents (e.g., AgOCF₃) in the presence of Pd(OAc)₂ (5 mol%) and Cu(OAc)₂ (2 equiv) as an oxidizer. The reaction proceeds at 80°C in dimethylacetamide (DMA), achieving 65–72% yield. Kinetic studies reveal that electron-withdrawing chloro groups enhance electrophilic palladation, favoring trifluoromethoxylation over competing pathways.
Mechanistic Insights:
Heterocyclic auxiliaries, such as pyridyl or pyrimidyl groups, temporarily direct trifluoromethoxylation to specific positions on the phenyl ring. For instance, introducing a 2-pyridyl group at the 4-position of 3-chlorophenylacetonitrile enables para-selective OCF₃ installation via coordination to transition metals. After functionalization, the auxiliary is removed through hydrolysis or hydrogenolysis.
A case study involves synthesizing 3-chloro-5-(trifluoromethoxy)phenylacetonitrile from 3-chloro-4-(pyridin-2-yl)phenylacetonitrile. Using Pd-catalyzed conditions (PdCl₂, 10 mol%), the pyridyl group directs OCF₃ introduction at the 5-position with 68% yield. Subsequent treatment with hydrochloric acid (6 M) removes the pyridyl group, restoring the parent structure without affecting the nitrile or chloro substituents.
Photoredox catalysis offers a mild, energy-efficient route for late-stage trifluoromethoxylation. Ruthenium polypyridyl complexes (e.g., Ru(bpy)₃²⁺) generate trifluoromethoxy radicals under visible light irradiation, enabling functionalization of electron-deficient arenes like 3-chlorophenylacetonitrile.
In a photoredox setup, 3-chlorophenylacetonitrile reacts with CF₃I (1.5 equiv) and Ru(bpy)₃Cl₂ (2 mol%) in acetonitrile under blue LED light (450 nm). The excited Ru catalyst oxidizes iodide to iodine, generating CF₃O- radicals via single-electron transfer. These radicals selectively add to the 5-position of the arene, followed by hydrogen atom transfer (HAT) to yield the product. This method achieves 55–60% yield at room temperature, avoiding high temperatures or strong oxidizers.
Advantages Over Traditional Methods:
Silver-mediated strategies have emerged as pivotal methods for introducing OCF₃ groups into aromatic substrates. In the context of 3-chloro-5-(trifluoromethoxy)phenylacetonitrile synthesis, silver(I) fluoride (AgF) and silver trifluoromethoxide (AgOCF₃) serve as key reagents. These agents facilitate nucleophilic trifluoromethoxylation through a two-step mechanism:
Table 1: Kinetic Parameters for Silver-Mediated Trifluoromethoxylation
Substrate | k (s⁻¹) | ΔG‡ (kJ/mol) | Selectivity (OCF₃ vs. CF₃) |
---|---|---|---|
3-Chlorophenylacetonitrile | 2.1×10⁻³ | 98.4 | 9:1 |
5-Chloro-2-nitrophenyl | 3.8×10⁻⁴ | 112.7 | 4:1 |
Density functional theory (DFT) calculations reveal that Ag⁺ coordination reduces the activation energy for C–Cl bond cleavage by 18–22 kJ/mol compared to non-catalyzed pathways [2]. Steric hindrance from the acetonitrile group in 3-chloro-5-(trifluoromethoxy)phenylacetonitrile directs OCF₃ substitution predominantly to the para position relative to the nitrile moiety [4].
Radical-mediated pathways provide alternative routes for trifluoromethoxylation, particularly in photoredox systems. Experiments using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a radical scavanger demonstrated complete inhibition of product formation in reactions involving 3-chlorophenylacetonitrile, confirming a radical chain mechanism [3] [5]. Key steps include:
Electron paramagnetic resonance (EPR) spectroscopy identified a g = 2.003 signal characteristic of OCF₃ radicals, with hyperfine coupling constants (a = 14.8 G) matching simulated spectra for trifluoromethoxyl radicals [3]. The nitrile group in 3-chloro-5-(trifluoromethoxy)phenylacetonitrile stabilizes intermediate radicals through conjugation, increasing reaction rates by 40% compared to non-cyano analogs [5].
DFT studies at the ωB97X-D/def2-TZVP level provide atomic-level insights into transition state (TS) structures:
Equation 1: Energy barrier for OCF₃ substitution
$$
\Delta G^\ddagger = -RT \ln\left(\frac{kT}{h}\right) + \Delta G^\ddagger_{\text{calc}}
$$
For 3-chlorophenylacetonitrile, the lowest-energy TS (TS1) exhibits:
Figure 1: Comparative TS geometries for meta- vs. para-OCF₃ substitution (B3LYP/6-311+G**)
The computational models explain the observed para selectivity in 3-chloro-5-(trifluoromethoxy)phenylacetonitrile synthesis, as the meta TS suffers from increased steric repulsion between the nitrile and incoming OCF₃ group [4].
Solvent polarity dramatically influences trifluoromethoxylation efficiency:
Table 2: Solvent Effects in Ag-Mediated Reactions
Solvent | ε (25°C) | Yield (%) | para:meta Ratio | k (M⁻¹s⁻¹) |
---|---|---|---|---|
DMF | 36.7 | 82 | 12:1 | 0.45 |
THF | 7.58 | 67 | 8:1 | 0.29 |
DCE | 10.1 | 73 | 10:1 | 0.38 |
Toluene | 2.38 | 41 | 5:1 | 0.11 |
Polar aprotic solvents like dimethylformamide (DMF) stabilize ionic intermediates through dielectric effects, increasing reaction rates by 4.1× compared to toluene [1] [4]. The nitrile group’s dipole moment (μ = 3.94 D) enhances substrate–solvent interactions in DMF, aligning the aromatic ring for optimal OCF₃ attack at the para position [5]. Mixed solvent systems (e.g., DMF/CHCl₃ 3:1) achieve optimal mass transfer while maintaining high dielectric constants, yielding 89% conversion in 2 h [2].
The development of efficient ligand systems represents a critical component in advancing catalytic methodologies for the scalable production of 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile. Recent advances in metal-ligand cooperative catalysis have demonstrated that the strategic design of ligands can significantly enhance both catalytic activity and selectivity while maintaining operational stability under industrial conditions [1] [2].
Phosphine-based ligands have emerged as particularly effective frameworks for promoting the synthesis of electron-deficient aryl acetonitriles. The privileged (1,1′-biphenyl)-2-ylphosphine framework has shown exceptional promise, with modifications at the 3′-position enabling unprecedented levels of catalytic efficiency [3]. These ligands facilitate metal-ligand cooperation through hydrogen bonding interactions, directing nucleophilic attack at the ligand-gold complex-activated alkyne intermediate [3]. The implementation of such systems has achieved turnover numbers exceeding 99,000 for related transformations, demonstrating the potential for industrial-scale applications [3].
The electronic properties of phosphine ligands play a crucial role in determining catalytic performance. Strong sigma-donating characteristics combined with pi-accepting capabilities maximize ligand field stabilization energy, enhancing both kinetic and thermodynamic properties of octahedral complexes [4]. This dual functionality serves to enhance the inertness of the bidentate ligand framework while simultaneously labilizing monodentate ligands through the trans-effect [4].
N-heterocyclic carbene (NHC) ligands have demonstrated exceptional utility in ruthenium-catalyzed systems relevant to phenylacetonitrile synthesis. The chiral-at-ruthenium catalyst design featuring two chelating N-(2-pyridyl)-substituted NHC ligands in cis-arrangement has shown remarkable configurational stability while maintaining high lability of ancillary ligands [4]. This design principle enables effective bond activation through aromatization/dearomatization metal-ligand cooperation, facilitating base-free catalytic hydrogenation of imines and ketones with high efficiency [1].
The strong sigma-donating nature of NHC groups, combined with sigma-donating and pi-accepting pyridyl functionalities, creates an optimal electronic environment for sustained catalytic activity. The resulting complexes exhibit high constitutional and configurational stability for the NHC core while maintaining reactive sites for substrate binding and activation [4].
Pincer ligands, particularly PNP-type systems, have shown significant potential for main group metal catalysis relevant to acetonitrile synthesis. The hemilability of phosphorus linkers in these systems enables reversible heterolytic bond activation, providing a unique mechanistic pathway for substrate transformation [1]. Zinc complexes bearing PNP pincer ligands have demonstrated reversible N-H and H-H bond activation through metal-ligand cooperation, enabling catalytic hydrogenation under mild conditions [1].
The design of pincer ligands allows for precise control over both steric and electronic properties around the metal center. The rigid, meridional coordination geometry imposed by these ligands creates a well-defined catalytic environment that can be systematically tuned for optimal performance in specific transformations [1].
Hybrid P,S,N-ligands represent an advanced approach to ligand design, combining multiple donor atoms to create multifunctional catalytic systems. Gold complexes bearing these ligands have shown exceptional activity in alkyne hydration reactions, with the ability to modulate electronic properties through the combination of different donor functionalities [5]. The incorporation of sulfur and nitrogen donors alongside phosphorus creates a unique electronic environment that can be tailored for specific substrate requirements [5].
The following table summarizes key performance metrics for different ligand systems:
Ligand Type | Metal Center | Turnover Number | Selectivity (%) | Recyclability (cycles) |
---|---|---|---|---|
Phosphine-based | Pd | 99,000 | 92 | 7 |
N-heterocyclic carbene | Ru | 45,000 | 88 | 5 |
Bipyridine | Ni | 25,000 | 85 | 4 |
Pincer ligands | Zn | 15,000 | 78 | 3 |
Hybrid P,S,N ligands | Au | 85,000 | 94 | 8 |
The implementation of continuous flow technology represents a paradigm shift in the safe and efficient production of 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile, particularly when dealing with hazardous intermediates generated during the synthesis process. Flow reactors offer unique advantages for handling toxic, explosive, and unstable reagents that are commonly encountered in the preparation of fluorinated acetonitriles [6] [7].
The development of chemical generators for hazardous reagents has revolutionized the approach to phenylacetonitrile synthesis. These systems enable the production of toxic intermediates from non-hazardous precursors within a fully contained environment, eliminating the need for storage and transportation of dangerous materials [6]. For the synthesis of 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile, particular attention must be paid to the safe generation of hydrogen cyanide and other cyanide-containing intermediates [6].
The tube-in-tube reactor design has proven particularly effective for generating gaseous reagents such as hydrogen cyanide. In this configuration, the hazardous gas is generated on one side of a membrane and diffuses through to react with substrate on the other side, maintaining spatial separation while enabling efficient mass transfer [6]. This approach has been successfully implemented for cyanation reactions, with the generated hydrogen cyanide being immediately consumed by the substrate, minimizing inventory of hazardous materials [6].
Advanced membrane technologies have been integrated into continuous flow systems to enable in-line purification of hazardous intermediates. Liquid-liquid membrane separation units can effectively purify reactive intermediates immediately after generation, preventing accumulation of impurities that could lead to side reactions or safety hazards [6]. The implementation of these systems has demonstrated the ability to maintain high purity levels while operating under continuous conditions [6].
The integration of membrane separation with chemical generation creates a seamless process where hazardous intermediates are generated, purified, and consumed in a continuous manner. This approach significantly reduces the risk associated with handling reactive materials while maintaining high process efficiency [6].
The implementation of real-time process analytical technologies is crucial for maintaining safe operation of continuous flow systems handling hazardous intermediates. Advanced monitoring systems enable immediate detection of deviations from normal operating parameters, allowing for rapid response to potential safety issues [6]. These systems typically incorporate multiple detection methods including spectroscopic techniques and pressure/temperature monitoring to provide comprehensive process oversight [6].
The following table presents performance metrics for different continuous flow reactor configurations:
Reactor Type | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Safety Rating |
---|---|---|---|---|
Microreactor | 0.1-1.0 | 5-30 | 95-98 | Excellent |
Tube-in-tube | 0.5-2.0 | 10-60 | 90-95 | Very Good |
Membrane reactor | 1.0-5.0 | 15-45 | 85-92 | Good |
Packed bed | 2.0-10.0 | 20-90 | 80-88 | Good |
Monolithic reactor | 5.0-20.0 | 30-120 | 88-94 | Very Good |
The exothermic nature of many reactions involved in acetonitrile synthesis necessitates precise temperature control to prevent runaway reactions and ensure product selectivity. Continuous flow reactors offer superior heat management capabilities compared to traditional batch systems due to their high surface-area-to-volume ratios [7]. This characteristic enables efficient heat removal and prevents the formation of hot spots that could compromise safety or product quality [7].
The implementation of distributed temperature sensing systems throughout the reactor network provides real-time feedback on thermal conditions, enabling immediate corrective action if temperature excursions are detected. Advanced control algorithms can automatically adjust flow rates, cooling capacity, and reactant concentrations to maintain optimal operating conditions [7].
The catalytic transformation of electron-deficient arenes, particularly those bearing trifluoromethoxy substituents, presents unique challenges that significantly impact the substrate scope and efficiency of synthetic methodologies. Understanding these limitations is crucial for developing effective catalytic systems for the scalable production of 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile [8] [9].
Electron-deficient arenes exhibit reduced nucleophilicity due to the presence of electron-withdrawing groups, which significantly affects their reactivity in electrophilic aromatic substitution reactions. The trifluoromethoxy group, being strongly electron-withdrawing, deactivates the aromatic ring toward electrophilic attack while simultaneously directing substitution to specific positions [10]. This dual effect creates challenges in achieving selective functionalization while maintaining reasonable reaction rates [10].
The high oxidation potentials of electron-deficient methylarenes present additional complications in electrochemical and radical-based transformations. These substrates require elevated potentials for single-electron transfer processes, which can lead to overoxidation and formation of unwanted carbocation species [8]. The resulting instability of electron-deficient benzylic radicals necessitates the use of persistent radical partners to achieve selective cross-coupling reactions [8].
Electron-deficient substrates can cause catalyst poisoning through coordination of electron-withdrawing groups to the metal center, leading to catalyst deactivation and reduced turnover numbers. Cyano-substituted arenes are particularly problematic in this regard, as the nitrile group can coordinate strongly to transition metals, effectively removing active catalyst from the reaction mixture [11]. This phenomenon is especially pronounced in systems employing soft metals such as palladium and platinum [11].
The presence of multiple electron-withdrawing groups can create cumulative effects that further exacerbate catalyst poisoning. The development of robust catalyst systems requires careful consideration of ligand design to minimize these deleterious interactions while maintaining catalytic activity [11].
Electron-deficient arenes are prone to various side reactions that can compromise the selectivity and efficiency of the desired transformation. Carbonyl-containing arenes, for example, can undergo competing aldol condensation reactions under basic conditions, leading to the formation of complex mixtures and reduced yields of the target product [11]. These side reactions are particularly problematic in systems that require extended reaction times or elevated temperatures [11].
The following table summarizes the primary limitations encountered with different classes of electron-deficient arenes:
Substrate Class | Limitation Type | Severity | Mitigation Strategy | Success Rate (%) |
---|---|---|---|---|
Nitro-substituted arenes | Poor nucleophilicity | High | Modified ligands | 60-75 |
Cyano-substituted arenes | Catalyst poisoning | Medium | Catalyst screening | 70-85 |
Carbonyl-containing arenes | Competing reactions | High | Reaction optimization | 65-80 |
Halogenated arenes | Reduced reactivity | Medium | Elevated temperature | 80-90 |
Trifluoromethyl arenes | Steric hindrance | Low | Bulky ligands | 85-95 |
The presence of bulky electron-withdrawing groups can create significant steric hindrance that impedes substrate binding and product formation. Trifluoromethoxy groups, while less bulky than trifluoromethyl groups, still present considerable steric demands that can affect reaction outcomes [10]. The development of catalytic systems for these substrates requires careful attention to ligand design to accommodate the increased steric bulk while maintaining effective substrate binding [10].
The use of bulky ligands has shown promise in overcoming steric limitations, as these systems can create enlarged binding pockets that better accommodate sterically demanding substrates. However, this approach must be balanced against the potential for reduced catalyst activity due to increased steric hindrance around the metal center [10].
The economic viability of catalytic processes for the industrial production of 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile depends critically on the ability to recover and reuse expensive catalysts, particularly those containing precious metals. Comprehensive studies on catalyst recovery and recyclability have revealed various strategies that can be implemented to maximize catalyst utilization while maintaining process efficiency [12] [13].
The recovery of homogeneous catalysts presents unique challenges due to their intimate mixing with reaction products and byproducts. Traditional distillation methods, while widely used industrially, suffer from limitations including high energy consumption and recovery of only the metal component rather than the complete catalyst complex [13]. Recent advances in electrochemical recovery methods have shown promise for addressing these limitations [12].
Electrochemical recovery systems employ ferrocene metallopolymer-coated electrodes to selectively adsorb anionic catalysts through soft charge transfer interactions. This approach has demonstrated excellent selectivity for catalyst recovery while minimizing contamination with unwanted ionic species [12]. The mild operating conditions required for electrochemical recovery also help preserve the integrity of sensitive ligand systems [12].
Nanofiltration and ultrafiltration membranes have emerged as effective tools for catalyst recovery, particularly for systems employing larger molecular weight catalysts or those that can be modified with membrane-retentive groups. These technologies enable continuous catalyst recovery during operation, reducing the need for batch-wise separation processes [13]. The implementation of membrane-based recovery systems has shown particular promise for industrial applications where continuous operation is preferred [13].
The development of solvent-resistant membranes has expanded the applicability of membrane-based recovery to organic reaction systems. These specialized membranes can withstand exposure to organic solvents while maintaining selective permeability for products and substrates [13].
The heterogenization of single-site catalysts represents an attractive approach that combines the benefits of homogeneous catalysis with the ease of catalyst recovery associated with heterogeneous systems. Well-defined organometallic complexes immobilized on solid supports can maintain their catalytic activity while enabling simple filtration-based recovery [14]. This approach has shown particular promise for systems requiring high selectivity and mechanistic control [14].
Surface organometallic chemistry techniques enable the rational design of heterogeneous catalysts with well-defined active sites. The grafting of organometallic complexes onto oxide supports creates single-site catalysts that can be easily recovered and reused while maintaining predictable catalytic behavior [15].
The economic viability of catalyst recovery depends on several factors including the cost of the catalyst, the efficiency of the recovery process, and the number of cycles over which the catalyst maintains acceptable activity. For precious metal catalysts, even moderate recovery efficiencies can provide significant economic benefits due to the high cost of these materials [13].
The following table presents comparative data for different catalyst recovery methods:
Recovery Method | Recovery Efficiency (%) | Catalyst Retention (%) | Economic Viability | Industrial Applicability |
---|---|---|---|---|
Distillation | 75-85 | 70-80 | Moderate | Limited |
Extraction | 80-90 | 75-85 | Good | Moderate |
Precipitation | 85-95 | 80-90 | Good | Good |
Membrane separation | 90-98 | 85-95 | Excellent | Excellent |
Electrochemical | 95-99 | 90-98 | Excellent | Emerging |
The maintenance of catalyst activity over multiple cycles requires careful attention to catalyst reactivation and regeneration procedures. Common deactivation mechanisms include ligand dissociation, metal aggregation, and poisoning by reaction byproducts [13]. The development of effective regeneration protocols is essential for maximizing catalyst lifetime and economic viability [13].
Azeotropic distillation techniques have shown effectiveness in regenerating certain catalyst systems by removing inhibitory byproducts while preserving the active catalyst structure. These methods typically operate at atmospheric pressure and temperatures below 100°C, minimizing thermal degradation of sensitive ligand systems .